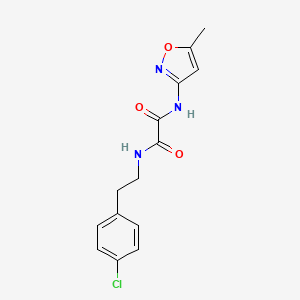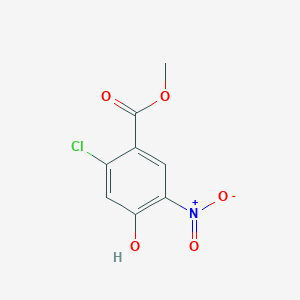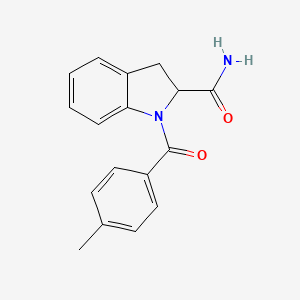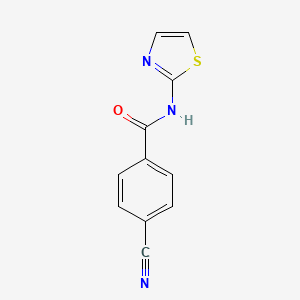![molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8](/img/structure/B2583218.png)
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide
Vue d'ensemble
Description
“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Applications De Recherche Scientifique
Antibacterial Activity
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide derivatives have been synthesized and tested for their antibacterial activity. Kumaraswamy Gullapelli et al. (2014) and K. Ramalingam et al. (2019) reported the synthesis of such derivatives and found significant antibacterial properties against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014), (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Acidity Constants and Chemical Properties
M. Duran and M. Canbaz (2013) focused on determining the acidity constants (pKa values) of newly synthesized derivatives of this compound, contributing to the understanding of their chemical properties (Duran & Canbaz, 2013).
Antioxidant Properties
The derivatives have also been evaluated for their potential as antioxidants. J. Basta et al. (2017) explored some derivatives as antioxidants for base stock, analyzing their structural properties and efficiency (Basta et al., 2017).
Anticancer Activity
Research has also been conducted on the anticancer properties of this compound derivatives. Z. M. Nofal et al. (2014) synthesized various derivatives and studied their cytotoxic activity against cancerous cell lines, showing promising results (Nofal et al., 2014).
Anthelmintic Activity
These compounds have also been investigated for their anthelmintic (anti-parasitic) activity. P. S. Kumar and J. Sahoo (2014) reported the synthesis of certain derivatives and their efficacy against Pheretima posthuma, a type of worm, suggesting potential use in treating parasitic infections (Kumar & Sahoo, 2014).
Solid State Properties and Polymorphism
S. B. Honorato et al. (2014) explored the solid state properties of benznidazole, a closely related compound, revealing its polymorphic nature and providing insights into its crystalline forms (Honorato et al., 2014).
Mécanisme D'action
Target of Action
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide primarily targets tubulin and cyclooxygenase-2 (COX-2) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.
Mode of Action
This compound interacts with its targets in a specific manner. It inhibits tubulin by binding to the colchicine binding site . This prevents the polymerization of tubulin into microtubules, disrupting cell division. The compound also selectively inhibits COX-2 . It binds in the primary binding site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting COX-2, it reduces the production of prostaglandins, key mediators of inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell division and reduction of inflammation. By inhibiting tubulin, it can induce cell cycle arrest and apoptosis in cancer cells . By inhibiting COX-2, it can reduce inflammation and associated symptoms .
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGWXCDPHNOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)
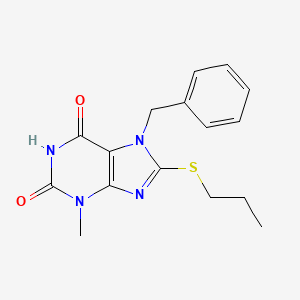
![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)
![4-tert-butyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2583141.png)
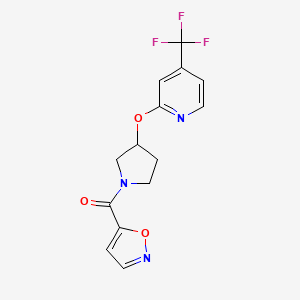
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)
